![molecular formula C22H19ClF2N4O2 B2370105 N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide CAS No. 1251704-62-7](/img/no-structure.png)
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Novel IP Agonists
This compound is used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist that is not structurally analogous to PGI2 . The synthesis involves nucleophilic ring-opening of 3-(4-chlorophenyl)-oxazolidin-2-one prepared by a one-pot procedure with 4-piperidinol and selective O-alkylation of 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol .
Inhibition of Platelet Adhesion and Aggregation
The synthesized IP agonist has potent inhibitory effects on platelet adhesion and aggregation . This is particularly useful in the treatment of diseases where platelet aggregation plays a significant role.
Vasodilation
The IP agonist also has vasodilatory effects . This means it can help relax and widen blood vessels, which can lower blood pressure and improve blood flow.
Inhibition of Inflammatory Cytokine Production
The IP agonist has been found to inhibit the production of inflammatory cytokines . This could potentially be useful in the treatment of inflammatory diseases.
Inhibition of Proliferation of Vascular Smooth Muscle Cells
The IP agonist has been found to inhibit the proliferation of vascular smooth muscle cells . This could potentially be useful in the treatment of diseases characterized by abnormal growth of these cells.
Synthesis of N-Substituted Piperidine Derivatives
This compound has been used in the synthesis of some new N-substituted piperidine derivatives . These derivatives have potential applications in various areas of medicinal chemistry.
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with piperidine and 4-fluorobenzoyl chloride to form N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide. Finally, this compound is reacted with 3,4-difluoroaniline to form the desired compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "piperidine", "4-fluorobenzoyl chloride", "3,4-difluoroaniline" ], "Reaction": [ "4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base to form 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester.", "The intermediate is then reacted with piperidine and 4-fluorobenzoyl chloride in the presence of a base to form N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide.", "Finally, this compound is reacted with 3,4-difluoroaniline in the presence of a base to form the desired compound N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide." ] } | |
CAS番号 |
1251704-62-7 |
製品名 |
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide |
分子式 |
C22H19ClF2N4O2 |
分子量 |
444.87 |
IUPAC名 |
N-[1-[5-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C22H19ClF2N4O2/c23-15-4-1-13(2-5-15)20-17(12-26-28-20)22(31)29-9-7-16(8-10-29)27-21(30)14-3-6-18(24)19(25)11-14/h1-6,11-12,16H,7-10H2,(H,26,28)(H,27,30) |
InChIキー |
XYJYQNNQKIAOJL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。